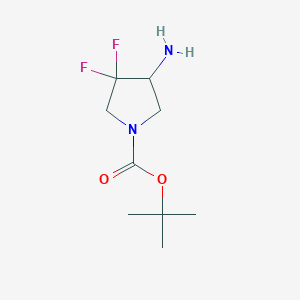
Tert-butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate
Übersicht
Beschreibung
Tert-butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate is a chemical compound with the CAS Number: 1408074-83-8. It has a molecular weight of 222.24 and its molecular formula is C9H16F2N2O2 . It is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for Tert-butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate is 1S/C9H16F2N2O2 . The compound has a molecular weight of 222.23 and its structure includes a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom .Physical And Chemical Properties Analysis
Tert-butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate has a flash point of 112.1 and a boiling point of 261.7±40.0C at 760 mmHg . It is a solid or semi-solid or liquid or lump in physical form .Wissenschaftliche Forschungsanwendungen
Synthetic Routes and Industrial Applications
Tert-butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate serves as a critical intermediate in the synthesis of various compounds, with notable examples in pharmaceuticals. A study highlighted its role in the synthetic routes of vandetanib, an anticancer drug. The compound's utility stems from its ability to undergo various chemical transformations, such as substitution, deprotection, and cyclization, showcasing its versatility and commercial value in industrial-scale manufacturing (Mi, 2015).
Environmental Impact of Synthetic Phenolic Antioxidants
While tert-butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate itself is not directly linked to environmental applications, its structural relatives, such as tert-butyl-based compounds, are extensively studied for their environmental occurrence and impact. For instance, synthetic phenolic antioxidants (SPAs), including derivatives with tert-butyl groups, have been scrutinized for their widespread environmental presence and potential health effects. Such studies underscore the importance of understanding the environmental fate and human exposure risks associated with tert-butyl-containing compounds, suggesting a broader environmental relevance of tert-butyl derivatives (Liu & Mabury, 2020).
Asymmetric Synthesis and Chiral Chemistry
Tert-butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate is part of a broader class of tert-butyl-containing compounds utilized in asymmetric synthesis and chiral chemistry. For example, tert-butanesulfinamide has emerged as a gold standard for the stereoselective synthesis of amines, demonstrating the critical role of tert-butyl groups in mediating asymmetric reactions. This is especially relevant for producing pharmaceuticals and natural product derivatives, where the control of chirality is paramount (Philip et al., 2020).
Antioxidant and Antimicrobial Applications
The incorporation of tert-butyl groups into compounds has been explored for antioxidant and antimicrobial applications. Research into naturally occurring and synthetic neo fatty acids and neo alkanes, including those with tert-butyl units, has shown potential in developing chemical preparations with antioxidative, anticancer, antimicrobial, and antibacterial properties. This highlights the therapeutic and industrial potential of tert-butyl derivatives in pharmaceuticals, cosmetics, and agriculture (Dembitsky, 2006).
Safety And Hazards
The compound has been classified with the signal word “Warning” and has hazard statements H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Eigenschaften
IUPAC Name |
tert-butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F2N2O2/c1-8(2,3)15-7(14)13-4-6(12)9(10,11)5-13/h6H,4-5,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DODJSPBKCAGGTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

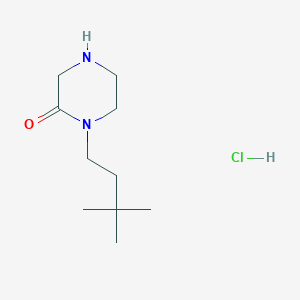
![N-[3-(aminomethyl)phenyl]benzamide hydrochloride](/img/structure/B1378844.png)
![Tert-butyl 2-[(piperidin-3-ylmethyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B1378845.png)
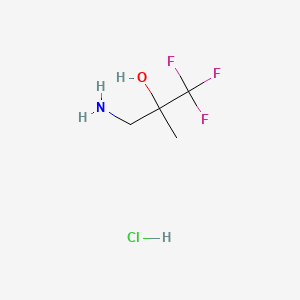
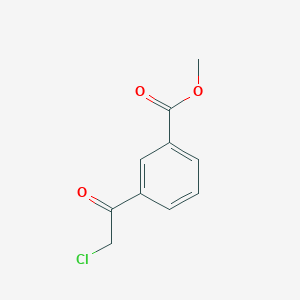
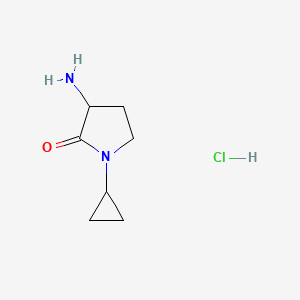
![2-[3-(2-Methoxyethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1378854.png)
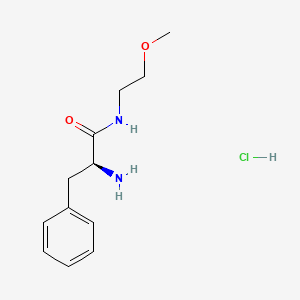
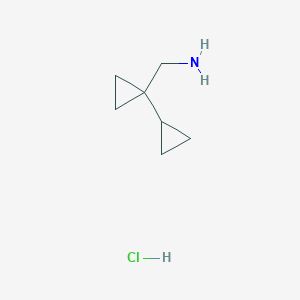
![{4-[(Dimethylamino)methyl]-3-fluorophenyl}boronic acid hydrochloride](/img/structure/B1378858.png)
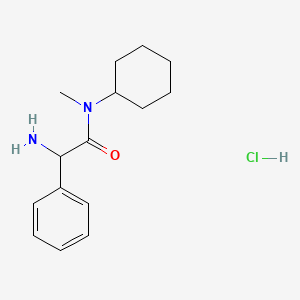
![3-[3-(Benzyloxy)phenyl]-3-hydroxy-2,2-dimethylpropanoic acid](/img/structure/B1378860.png)
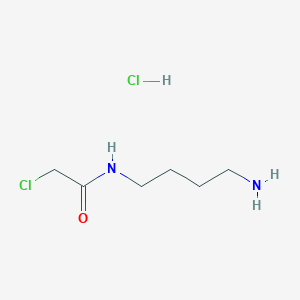
![2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid hydrochloride](/img/structure/B1378862.png)